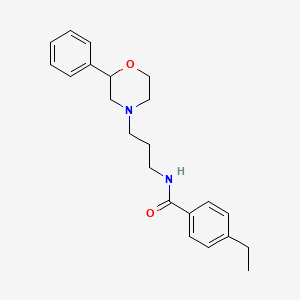

4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide

Description

Properties

IUPAC Name |

4-ethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-2-18-9-11-20(12-10-18)22(25)23-13-6-14-24-15-16-26-21(17-24)19-7-4-3-5-8-19/h3-5,7-12,21H,2,6,13-17H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRFVYPGZDCKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves the condensation of 4-ethylbenzoic acid with 3-(2-phenylmorpholino)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halides or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Table 2: Heterocyclic Side Chain Influence

Analysis: Morpholino-containing compounds (e.g., ) demonstrate CNS activity, suggesting the target compound may share this trait. Piperazine derivatives (e.g., ) often exhibit enhanced solubility but may differ in target selectivity compared to morpholino analogs.

Q & A

Basic Research Questions

Q. What are the critical structural motifs in 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide, and how do they influence its physicochemical properties?

- Answer : The compound features a benzamide core, an ethyl group at the 4-position, a morpholino ring substituted with a phenyl group, and a propyl linker. The ethyl group enhances lipophilicity, potentially improving membrane permeability . The morpholino ring contributes to hydrogen-bonding interactions, while the propyl linker modulates conformational flexibility, affecting target binding . Solubility and stability can be predicted using logP calculations and pKa analysis of the morpholino nitrogen .

Q. What synthetic methodologies are typically employed to prepare this compound?

- Answer : Synthesis involves multi-step reactions:

- Step 1 : Preparation of the morpholino-propyl intermediate via nucleophilic substitution between 2-phenylmorpholine and 1-bromo-3-chloropropane .

- Step 2 : Coupling the intermediate with 4-ethylbenzoyl chloride using triethylamine as a base in chloroform or DMF, followed by purification via column chromatography .

- Key challenges include controlling byproducts during morpholino-propyl synthesis and optimizing reaction temperatures to avoid decomposition .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

- Answer :

- NMR Spectroscopy : and NMR (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 3.4–4.1 ppm for morpholino protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 423.2) .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound?

- Answer :

- Solvent Screening : Replace DMF with THF to reduce side reactions; yields improved from 65% to 82% in .

- Catalyst Use : Palladium-catalyzed coupling for aryl-alkyl bond formation (e.g., Suzuki-Miyaura for phenylmorpholino synthesis) .

- Temperature Control : Lowering reaction temperature from 80°C to 60°C minimizes thermal degradation of the morpholino intermediate .

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Answer :

- DEPT-135 NMR : Differentiates CH, CH, and CH groups to assign morpholino and propyl signals .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals; for example, coupling between propyl CH and morpholino protons .

- X-ray Crystallography : Definitive structural confirmation if crystalline material is obtainable .

Q. What strategies can address discrepancies in biological activity data across assays (e.g., varying IC values)?

- Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent solvent systems (e.g., DMSO concentration <0.1%) .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to explain variability in cell-based vs. cell-free assays .

- Docking Studies : Compare binding poses in silico to identify assay-specific conformational requirements .

Q. What are the potential off-target interactions of this compound, and how can they be mitigated in drug discovery?

- Answer :

- Profiling : Screen against kinase panels or GPCR libraries to identify off-target binding .

- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) at the benzamide para-position to reduce promiscuity .

- Pharmacophore Modeling : Align with target-specific features (e.g., morpholino as a hydrogen-bond acceptor) to improve selectivity .

Methodological Considerations

-

Data Tables :

Parameter Value/Technique Reference Synthetic Yield 65–82% (optimized conditions) Purity (HPLC) >98% LogP (Predicted) 3.2 ± 0.3 Key NMR Shifts (δ, ppm) 7.3 (benzamide), 3.7 (morpholino CH) -

Conflict Resolution : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) and repeat synthesis to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.